

# Application Notes and Protocols: Phenol-Chloroform DNA Extraction

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Compound of Interest		
Compound Name:	Phenol chloroform	
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## Introduction

Phenol-chloroform extraction is a highly effective and widely used method for purifying DNA from various biological samples. This technique relies on the principles of liquid-liquid extraction to separate nucleic acids from proteins and other cellular contaminants. Phenol, an organic solvent, denatures proteins, causing them to precipitate out of the aqueous solution. Chloroform enhances the denaturation of proteins and aids in the separation of the aqueous and organic phases. Isoamyl alcohol is often included to prevent foaming. Following extraction, the DNA is typically precipitated using ethanol or isopropanol, washed, and then resuspended in a suitable buffer. This method consistently yields high-molecular-weight DNA suitable for a variety of downstream applications, including PCR, sequencing, and cloning.

# **Safety Precautions**

Phenol and chloroform are hazardous chemicals and must be handled with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1] Phenol is corrosive and can cause severe skin burns, while chloroform is a suspected carcinogen and can cause dizziness and fainting.[1] All waste containing phenol and chloroform must be disposed of as hazardous chemical waste according to institutional guidelines.



# **Experimental Protocols**

This section details the step-by-step protocol for DNA extraction using the phenol-chloroform method from various sample types.

## **Reagent Preparation**

- Lysis Buffer (for mammalian cells and tissues): 100 mM Tris-HCl (pH 8.0), 200 mM NaCl, 5 mM EDTA (pH 8.0), 1% SDS.
- Proteinase K: 20 mg/mL stock solution in sterile water.
- Buffered Phenol (pH 8.0): Commercially available or prepared by equilibrating distilled phenol with an equal volume of 1 M Tris-HCl (pH 8.0).
- Phenol:Chloroform:Isoamyl Alcohol (25:24:1): A mixture of buffered phenol, chloroform, and isoamyl alcohol in the specified ratio.
- Chloroform:Isoamyl Alcohol (24:1): A mixture of chloroform and isoamyl alcohol.
- 3 M Sodium Acetate (pH 5.2): For DNA precipitation.
- Ethanol: 100% and 70% (ice-cold).
- TE Buffer: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0).

## **Protocol for Cultured Mammalian Cells**

- Cell Lysis:
  - Pellet approximately 5 x 107 cells by centrifugation.
  - Resuspend the cell pellet in 10 mL of Lysis Buffer.
  - Add Proteinase K to a final concentration of 100 μg/mL.
  - Incubate the lysate at 55°C for 2-4 hours or overnight with gentle agitation until the solution is clear.[2]



#### · Phenol-Chloroform Extraction:

- Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the cell lysate.
- Mix gently by inverting the tube for 5-10 minutes to form an emulsion.
- Centrifuge at 5,000 x g for 15 minutes at room temperature to separate the phases.
- Carefully transfer the upper aqueous phase containing the DNA to a new tube, avoiding the protein interface and the lower organic phase.

#### Chloroform Extraction:

- Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.
- Mix gently by inverting the tube for 5 minutes.
- Centrifuge at 5,000 x g for 10 minutes at room temperature.
- Carefully transfer the upper aqueous phase to a new tube.

#### DNA Precipitation:

- Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) to the aqueous phase and mix.
- Add 2-2.5 volumes of ice-cold 100% ethanol and mix gently by inverting the tube until a white DNA precipitate becomes visible.
- Incubate at -20°C for at least 1 hour or overnight to precipitate the DNA.

#### DNA Washing and Resuspension:

- $\circ$  Pellet the DNA by centrifugation at 12,000 x g for 30 minutes at 4°C.
- Carefully decant the supernatant without disturbing the pellet.
- Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.



- Carefully decant the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry the pellet.
- Resuspend the DNA pellet in an appropriate volume of TE Buffer.

## **Protocol for Animal Tissues (e.g., Liver, Muscle)**

- Tissue Homogenization and Lysis:
  - Weigh 10-30 mg of fresh or frozen tissue.[3]
  - Mince the tissue into small pieces on a clean surface.
  - Place the minced tissue in a microcentrifuge tube containing 500 μL of Lysis Buffer.
  - Add Proteinase K to a final concentration of 100 μg/mL.
  - Incubate at 55°C overnight with agitation until the tissue is completely lysed.[3]
- Phenol-Chloroform Extraction:
  - Follow steps 2 and 3 from the "Protocol for Cultured Mammalian Cells".
- DNA Precipitation and Washing:
  - Follow steps 4 and 5 from the "Protocol for Cultured Mammalian Cells".

# Data Presentation Expected DNA Yield and Quality

The yield and quality of the extracted DNA can vary depending on the starting material and the precision of the procedure. The following tables summarize typical quantitative data.



Starting Material	Amount of Starting Material	Expected DNA Yield	Reference
Cultured Mammalian Cells	5 x 107 cells	~200 µg	[4]
Human Blood (Fresh)	500 μL	22 ± 2.97 μg	_
Human Blood (Frozen)	500 μL	20.5 ± 3.97 μg	
Avian Blood (Gallus gallus)	Not specified	85.75 ± 17.99 ng/μL	[5]
Avian Blood (Columba sp.)	Not specified	14.59 ng/μL (mean)	[5]
Mammalian Blood (Mus musculus)	Not specified	Lower than avian blood	[5]
Animal Tissue (Muscle)	10-30 mg	Variable, protocol is for small scale	[3]
Animal Tissue (Liver)	0.01-0.50 g	Variable	

# **DNA Quality Assessment**

The purity of the extracted DNA is assessed using spectrophotometry.

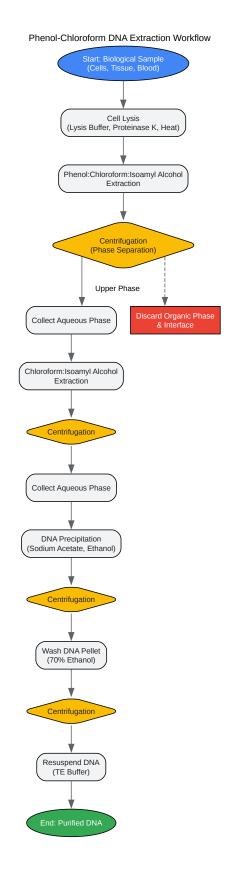
Quality Metric	Ideal Ratio	Indication of Contamination
A260/A280	~1.8	A ratio < 1.8 indicates protein contamination. A ratio > 2.0 may indicate RNA contamination.
A260/A230	2.0 - 2.2	A lower ratio may indicate contamination with phenol, chaotropic salts, or carbohydrates.



# **Experimental Workflow**

The following diagram illustrates the key steps in the phenol-chloroform DNA extraction workflow.





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Caption: Workflow of DNA extraction using the phenol-chloroform method.



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